molecular formula C20H21N3O3S3 B3265299 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403843-51-6

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B3265299
CAS No.: 403843-51-6
M. Wt: 447.6 g/mol
InChI Key: OXQCIHMDBLHNIU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 4,5-dihydro-1,3-thiazole moiety linked via a sulfanyl group to an ethanone backbone. The ethanone group is further substituted with a pyrazoline ring bearing a 2,3-dimethoxyphenyl group at position 5 and a thiophen-2-yl group at position 2.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-25-16-6-3-5-13(19(16)26-2)15-11-14(17-7-4-9-27-17)22-23(15)18(24)12-29-20-21-8-10-28-20/h3-7,9,15H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQCIHMDBLHNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NCCS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic derivative that incorporates thiazole and pyrazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activity associated with this compound based on available literature.

  • Molecular Formula : C14H12N3OS3
  • Molecular Weight : 353.46 g/mol
  • CAS Number : 892068-27-8

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds containing thiophene and thiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study comparing synthesized thiazole compounds, several demonstrated superior antimicrobial activity compared to standard drugs like ampicillin and streptomycin .

CompoundActivityReference
2-(4,5-dihydro-thiazol)Antimicrobial against E. coli and S. aureus
1-(2,5-dimethylthiophen)Anti-inflammatory

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. A study evaluated various thiazolidinone compounds for their ability to inhibit COX enzymes and reduce inflammation in carrageenan-induced edema models. The results indicated that these compounds could serve as potential anti-inflammatory agents .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Thiazole-containing compounds have been shown to exhibit cytotoxic effects against cancer cell lines such as Jurkat and HT-29. For instance, certain derivatives displayed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

CompoundCell LineIC50 (µg/mL)Reference
Thiazole derivative 9Jurkat1.61 ± 1.92
Thiazole derivative 10HT-291.98 ± 1.22

The biological activities of thiazole derivatives often involve interactions with specific biological targets:

  • Antimicrobial Mechanism : They disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
  • Antitumor Mechanism : Induction of apoptosis in cancer cells through interaction with Bcl-2 proteins or other apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Dual Anti-inflammatory/Antimicrobial Agents : A study synthesized novel thiazolidinones that exhibited both anti-inflammatory and antimicrobial properties, outperforming existing treatments .
  • Anticancer Evaluations : In vitro studies confirmed the cytotoxicity of various thiazole derivatives against multiple cancer cell lines, suggesting their potential as lead compounds for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related pyrazoline-thiazole hybrids and derivatives documented in recent literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents/Modifications Synthesis Method Pharmacological Activity (if reported) References
Target Compound: 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 2,3-Dimethoxyphenyl, thiophen-2-yl, dihydrothiazole sulfanyl Likely via General Procedure C (40°C) Not explicitly reported; inferred antimicrobial/antitumor potential
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one Bromophenyl, thiazol-2-yl, benzoimidazotriazole General Procedure C (40°C) Anticancer (in vitro cell line studies)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl, triazol-4-yl Crystallized from DMF; triclinic symmetry Structural studies only
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4-Methoxyphenyl, benzothiazole Condensation with hydrazine in ethanol Antidepressant, antitumor
2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one 2-Methoxyphenyl, thiophen-2-yl, triazole-thioether Not specified Hazardous (H302, H315, H319 warnings)

Key Observations

Structural Diversity :

  • The target compound’s 2,3-dimethoxyphenyl group distinguishes it from analogs with halogenated (e.g., bromo-, fluoro-) or simpler aryl substituents. Methoxy groups may enhance solubility compared to halogenated derivatives .
  • The thiophen-2-yl substituent is shared with compounds in and , which are associated with antimicrobial activity in related studies .

Synthesis Methods :

  • The target compound likely follows General Procedure C (40°C reaction), similar to analogs in , which emphasizes efficiency in generating heterocyclic frameworks .
  • Contrastingly, compounds like those in require condensation with hydrazine , a method less applicable to sulfur-containing analogs .

Pharmacological Potential: While direct data are absent, the pyrazoline-thiazole core is linked to antitumor activity in and , suggesting similar pathways for the target compound . The thiophene and methoxy groups may synergize to enhance binding to cytochrome P450 enzymes or serotonin receptors, as seen in structurally related antidepressants .

Physicochemical Properties :

  • Substituents like methoxy groups likely improve solubility in polar solvents compared to halogenated derivatives (e.g., 4-bromophenyl in ), which are more lipophilic .
  • The sulfanyl-thiazole linkage may confer stability against metabolic degradation, a trait observed in sulfur-containing antitumor agents .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of a thiazole derivative (e.g., 4,5-dihydro-1,3-thiazol-2-thiol) with a 1,4-dicarbonyl intermediate under acidic or basic conditions .
  • Step 2 : Cyclization of the pyrazole moiety via hydrazine derivatives, often requiring reflux in ethanol or methanol .
  • Optimization : Control temperature (60–80°C), solvent polarity (e.g., ethanol/DMF mixtures), and stoichiometry of reactants to improve yield (>70%) and purity. TLC and NMR are critical for monitoring intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., thiazole S-CH2, pyrazole NH) and regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELXL software is recommended for refinement .

Q. How can researchers troubleshoot low yields during synthesis?

  • Common Issues : Incomplete cyclization or side reactions (e.g., oxidation of thiophene).
  • Solutions :
  • Use inert atmospheres (N2/Ar) to prevent oxidation .
  • Adjust pH (e.g., acetic acid for cyclization) .
  • Purify intermediates via column chromatography before proceeding .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

  • Structural Isomerism : Verify regiochemistry via NOESY NMR or X-ray diffraction .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and dosages (µM range) .
  • Meta-Analysis : Cross-reference data with PubChem or crystallographic databases (e.g., CCDC) to validate results .

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?

  • Modifications :
  • Replace thiophene with furan or phenyl groups to assess π-π stacking effects .
  • Vary methoxy substituents on the phenyl ring to study electronic contributions .
    • Assays :
  • Use molecular docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2 .
  • Validate with in vitro enzyme inhibition assays (IC50 measurements) .

Q. What experimental designs are optimal for crystallographic studies of this compound?

  • Crystal Growth : Slow evaporation from DMSO/ethanol mixtures at 4°C .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2017.
  • Key parameters: R-factor < 0.05, wR2 < 0.15 .
    • Validation : Check for twinning or disorder using PLATON .

Q. How can researchers address solubility challenges in biological assays?

  • Solubility Enhancers : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Pro-drug Approach : Synthesize ester derivatives (e.g., acetylated hydroxyl groups) to improve lipophilicity .

Methodological Guidance

Q. What protocols are recommended for stability studies under physiological conditions?

  • Incubation : Expose the compound to PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
  • Analysis : Monitor degradation via HPLC-UV at 24/48/72-hour intervals .
  • Metabolite Identification : Use LC-MS/MS to detect oxidation or hydrolysis products .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

  • Repetition : Re-run NMR in deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent effects .
  • Computational Validation : Compare experimental shifts with DFT-predicted values (Gaussian 16) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Reactant of Route 2
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.